3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-
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Overview
Description
3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound has a methyl group at the 6th position, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Various substituents can be introduced at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while other substituents can be introduced using Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various cellular pathways, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
2H-Pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form, which can influence their chemical properties and biological activities.
Uniqueness
The presence of the methyl group at the 6th position in 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- can significantly impact its reactivity and interactions with biological targets. This makes it a unique compound with distinct properties compared to its analogs .
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
6-methylidene-7H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H5N3O/c1-4-2-3-5-6(8-4)9-10-7(5)11/h2-3,8H,1H2 |
InChI Key |
DDKDWMRVBQMTAD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=C(N1)N=NC2=O |
Origin of Product |
United States |
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